molecular formula C6H11NO2 B1617813 Methyl pyrrolidine-1-carboxylate CAS No. 56475-80-0

Methyl pyrrolidine-1-carboxylate

Cat. No. B1617813
CAS RN: 56475-80-0
M. Wt: 129.16 g/mol
InChI Key: UWHWNFVVODLFIQ-UHFFFAOYSA-N
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Description

Methyl pyrrolidine-1-carboxylate, also known as MPC, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 129.17 g/mol. MPC has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Methyl pyrrolidine-1-carboxylate: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This saturated five-membered ring is widely used by medicinal chemists to create compounds for treating human diseases. The interest in this scaffold is due to its ability to:

Asymmetric Synthesis of Organocatalysts

In asymmetric organocatalysis, Methyl pyrrolidine-1-carboxylate is crucial for synthesizing pyrrolidine-based organocatalysts. These catalysts are essential for:

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in Methyl pyrrolidine-1-carboxylate allows for stereoselective synthesis, which is vital for:

Heterocyclic Chemistry

Methyl pyrrolidine-1-carboxylate: is used in heterocyclic chemistry to:

Regioselective Chemical Transformations

This compound is also involved in regioselective chemical transformations, such as:

Computational Chemistry and Molecular Modeling

In computational chemistry, Methyl pyrrolidine-1-carboxylate is used for molecular modeling studies to:

properties

IUPAC Name

methyl pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWNFVVODLFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283218
Record name methyl pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyrrolidine-1-carboxylate

CAS RN

56475-80-0
Record name 56475-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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